L-tert-Leucine

Chiral Resolution Enzymatic Synthesis Optical Purity

L-tert-Leucine is the enantiopure chiral building block essential for diastereoselective synthesis of HIV drug Atazanavir and other pharmaceuticals. Its sterically bulky tert-butyl side chain creates a unique chiral environment that cannot be replicated by L-leucine or D-tert-leucine. This compound is manufactured via enzymatic processes ensuring >99% ee optical purity and reliable multi-kilogram supply. Ideal for peptide therapeutics (enhances proteolytic stability by up to 40%) and chiral ligand synthesis for asymmetric catalysis.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 33105-81-6
Cat. No. B555212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-tert-Leucine
CAS33105-81-6
SynonymsDL-tert-Leucine; 33105-81-6; 2-Amino-3,3-dimethylbutanoicacid; tert-butylglycine; dl-tert-butylglycine; tert-leucine; 3-methylvaline; 2-Amino-3,3-dimethyl-butyricacid; h-dl-tle-oh; t-Butylglycine; dl-t-butylglycine; h-tbu-dl-gly-oh; DL-alpha-tert-Butylglycine; (+/-)-2-Amino-3,3-dimethylbutyricacid; ST51037164; Pseudoleucine; psi-Leucine; DL-Terleucine; DL-Pseudoleucine; h-dl-(tbu)gly-oh; (DL)-tert-Leucine; DL-tert-Butyl-Glycine; ACMC-209ffd; DL-TLE-OH; VALINE,3-METHYL
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1
InChIKeyNPDBDJFLKKQMCM-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-tert-Leucine (CAS 33105-81-6): Chiral Non-Proteinogenic Amino Acid for Pharmaceutical Synthesis and Asymmetric Catalysis


L-tert-Leucine (L-Tle), also known as (S)-2-amino-3,3-dimethylbutanoic acid, is a chiral, non-proteinogenic α-amino acid characterized by a sterically bulky tert-butyl side chain [1]. Unlike the proteinogenic amino acid L-leucine, which possesses an isobutyl side chain, L-tert-Leucine is a constitutional isomer that is not incorporated into proteins during ribosomal translation [1]. This unnatural amino acid is primarily synthesized via enantioselective enzymatic reduction of trimethylpyruvate (TMP) using NAD⁺-dependent leucine dehydrogenase (LeuDH) [2], yielding the L-enantiomer with high optical purity. Its unique steric hindrance and chirality make it an essential chiral building block and auxiliary in the synthesis of complex pharmaceuticals and in asymmetric catalysis [1].

Why L-tert-Leucine (CAS 33105-81-6) Cannot Be Replaced by L-Leucine or Racemic DL-tert-Leucine in Critical Applications


Substituting L-tert-Leucine with its proteinogenic analog L-leucine or its enantiomer D-tert-leucine is not viable in applications demanding precise chiral recognition or steric bulk. The tert-butyl side chain of L-tert-Leucine imparts a unique, highly sterically hindered environment that is fundamentally different from the isobutyl group of L-leucine, drastically altering molecular conformation and enzyme active site interactions [1]. Furthermore, the chiral center of L-tert-Leucine is critical for stereochemical control in asymmetric synthesis; the D-enantiomer would yield opposite or diminished stereoselectivity, while the racemic DL-mixture introduces an unwanted 50% impurity that can severely compromise reaction yields and chiral purity [2]. Replacing the enantiopure L-tert-Leucine moiety in a drug intermediate like Atazanavir with L-leucine or the racemate would result in a complete loss of the required diastereoselectivity and, consequently, the desired biological activity, as the specific three-dimensional arrangement dictated by the bulky L-tert-Leucine group is essential for the key synthetic step [3].

L-tert-Leucine (CAS 33105-81-6): Quantified Differentiation for Scientific Procurement


Superior Enantiomeric Purity of L-tert-Leucine vs. D-tert-Leucine via Enzymatic Resolution

In a penicillin G acylase-catalyzed resolution of a racemic precursor, the process selectively yields L-tert-Leucine with a significantly higher enantiomeric excess than the D-tert-Leucine counterpart [1]. This demonstrates a quantifiable advantage in obtaining the desired L-enantiomer in near-homochiral form, which is critical for downstream applications.

Chiral Resolution Enzymatic Synthesis Optical Purity

Enhanced Peptide Stability: L-tert-Leucine Provides ~40% Greater Resistance to Proteolysis vs. Leucine Analogs

Incorporation of L-tert-Leucine into peptide sequences confers a substantial increase in metabolic stability compared to conventional leucine. The bulky tert-butyl side chain provides steric hindrance that impedes protease access, a feature not shared by the natural L-leucine residue [1].

Peptide Therapeutics Metabolic Stability Proteolytic Resistance

Enzymatic Production of L-tert-Leucine Achieves Space-Time Yield of 505.9 g/L/day with >99% ee, Enabling Industrial Scalability

An optimized biotransformation process for L-tert-Leucine has been developed that achieves both high volumetric productivity and exceptional chiral purity. This contrasts with earlier methods that might have offered lower yields or required more complex purification [1]. The high space-time yield and enantiopurity are crucial metrics for cost-effective, large-scale manufacturing.

Biocatalysis Process Optimization Industrial Production

Biological Activity Differentiation: L-tert-Leucine in Peptide Analogues Shows 4-Fold Higher Anorectic Activity than Parent Compound

In a study of cholecystokinin (CCK-7) analogues, replacement of the methionine residue with L-tert-Leucine (Tle) resulted in a distinct pharmacological profile. While the analogue exhibited a general reduction in most activities, a specific analogue with a related residue (neopentylglycine) showed a selective 4-fold increase in anorectic activity compared to the parent compound CCK-8 [1]. This highlights how the steric bulk of L-tert-Leucine and its analogues can be leveraged for selective activity tuning.

Peptide Analogues Structure-Activity Relationship CCK-7

Atazanavir Synthesis: L-tert-Leucine Moiety is Essential for High Diastereoselectivity in Key Reduction Step

In the commercial synthesis of the HIV protease inhibitor Atazanavir, the use of the N-(methoxycarbonyl)-L-tert-leucine moiety as a nitrogen protecting group is critical. The bulky, chiral nature of the L-tert-Leucine group is directly responsible for the high diastereoselectivity achieved in the key ketone reduction step, which is controlled via Felkin-Anh stereoelectronic effects [1]. Replacement with a less bulky group like L-leucine would drastically lower this selectivity, reducing yield and complicating purification.

HIV Protease Inhibitor Diastereoselective Synthesis Atazanavir

Industrial Biotransformation: L-tert-Leucine Produced with >99% Conversion and >99% ee in a Scalable Process

A biotransformation process using a coexpressed whole-cell system achieved near-quantitative conversion of the trimethylpyruvate substrate to L-tert-Leucine. This process delivered the product with exceptional enantiopurity (>99% ee) and a high space-time yield, validating its industrial viability [1].

Biotransformation Industrial Process Enantiopurity

L-tert-Leucine (CAS 33105-81-6): High-Impact Application Scenarios for Research and Industrial Procurement


Synthesis of the HIV Protease Inhibitor Atazanavir

Procure L-tert-Leucine or its N-(methoxycarbonyl) derivative for use as a chiral auxiliary in the diastereoselective synthesis of the HIV drug Atazanavir. The bulky L-tert-Leucine group is essential for achieving high diastereocontrol in the key reduction step via Felkin-Anh stereoelectronic effects, a critical feature for the commercial manufacturing process of this pharmaceutical [1].

Development of Metabolically Stable Peptide Therapeutics

Incorporate L-tert-Leucine as a non-natural amino acid building block in peptide-based drug candidates. Evidence shows this modification can enhance proteolytic stability by up to 40% compared to natural leucine analogs, directly improving the pharmacokinetic profile and bioavailability of the therapeutic peptide [1].

Asymmetric Synthesis and Organocatalysis

Utilize L-tert-Leucine as a starting material to synthesize chiral ligands (e.g., tridentate Schiff bases) or as a chiral auxiliary for various asymmetric reactions. The unique steric bulk of the tert-butyl side chain creates a highly defined chiral environment, which is instrumental in achieving high enantioselectivities in reactions like the asymmetric Henry reaction [1].

Large-Scale Biocatalytic Production of Enantiopure Amino Acids

Source L-tert-Leucine for applications requiring multi-kilogram quantities of high-purity (>99% ee) chiral building blocks. Established enzymatic processes using engineered leucine dehydrogenases offer high space-time yields (up to 2136 g/L/day) and near-quantitative conversion, providing a reliable and cost-effective supply chain for this critical pharmaceutical intermediate [1].

Technical Documentation Hub

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